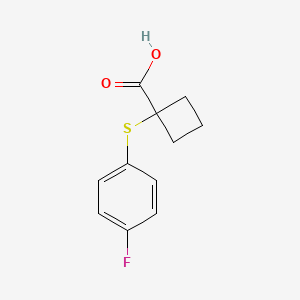

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid

Description

Introduction to 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic Acid

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its cyclobutane core substituted at the 1-position with both a (4-fluorophenyl)thio group and a carboxylic acid moiety. Its molecular formula, C₁₁H₁₁FO₂S , corresponds to a molecular weight of 226.27 g/mol , with a topological polar surface area (TPSA) of 37.3 Ų and a calculated logP value of 2.9251, indicating moderate lipophilicity. The SMILES notation, O=C(C1(SC2=CC=C(F)C=C2)CCC1)O , precisely encodes its structure, highlighting the cyclobutane ring (C1CCC1), thioether linkage (S-), and para-fluorinated aromatic system.

A key distinguishing feature is the cis or trans configuration of substituents on the cyclobutane ring, though specific stereochemical data remain unreported in available sources. The compound’s purity in commercial listings is typically 95%, with storage recommendations at 2–8°C under dry conditions to preserve stability.

| Property | Value |

|---|---|

| CAS Registry Number | 1487119-72-1 |

| Molecular Formula | C₁₁H₁₁FO₂S |

| Molecular Weight | 226.27 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| logP (Calculated) | 2.9251 |

Historical Context and Discovery

The synthesis of this compound first emerged in the early 21st century, coinciding with advancements in strained ring systems for pharmaceutical applications. While exact publication dates of its initial synthesis are not explicitly documented, commercial availability through suppliers like ChemScene and Ambeed since the 2020s suggests its development aligns with growing interest in cyclobutane-containing bioactive molecules.

The compound’s preparation likely involves a multi-step sequence:

- Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.

- Thioether linkage installation through nucleophilic substitution between a cyclobutane-thiol intermediate and 4-fluoro-1-iodobenzene.

- Carboxylic acid introduction by oxidation of a primary alcohol or hydrolysis of a nitrile group.

A related compound, (4-fluorophenylthio)acetic acid (CAS 332-51-4), shares the fluorophenylthio motif and serves as a simpler analog, synthesized via alkylation of 4-fluorothiophenol with chloroacetic acid. This suggests potential methodological parallels in synthesizing the cyclobutane derivative.

Structural Significance in Organic Chemistry

The molecule’s architecture combines three functionally significant elements:

Cyclobutane Ring Strain

The four-membered cyclobutane ring imposes angle strain (≈90° bond angles vs. 109.5° in sp³ hybrids) and torsional strain , increasing reactivity compared to larger cycloalkanes. This strain energy (≈110 kJ/mol) facilitates ring-opening reactions, making the compound a candidate for generating fused bicyclic systems or serving as a rigid scaffold in medicinal chemistry.

Thioether Electronic Effects

The sulfur atom in the thioether group exhibits polarizability and nucleophilicity , distinct from oxygen analogs. The electron-withdrawing fluorine atom at the phenyl para-position further modulates electron density, potentially enhancing metabolic stability compared to non-fluorinated analogs.

Carboxylic Acid Versatility

The carboxylic acid group enables salt formation (e.g., sodium or potassium salts for improved solubility) and serves as a handle for amide coupling or esterification , critical for prodrug strategies or polymer conjugation.

Comparative Analysis with Analogues

When contrasted with (4-fluorophenylthio)acetic acid, the cyclobutane derivative offers:

- Increased rigidity due to the fused ring system.

- Altered steric profile influencing target binding interactions.

- Modified logP (2.93 vs. 1.36 for the acetic acid analog), impacting membrane permeability.

Properties

Molecular Formula |

C11H11FO2S |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)sulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H11FO2S/c12-8-2-4-9(5-3-8)15-11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) |

InChI Key |

HFPBWHJVFWQJPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)SC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Cyclobutane Dicarboxylate Esters

A commonly used method for preparing cyclobutane-1-carboxylic acid derivatives involves hydrolysis of cyclobutane dicarboxylate esters under acidic conditions. For example, 3-oxo-1-cyclobutane-carboxylic acid has been prepared by hydrolyzing dialkyl esters of cyclobutane dicarboxylic acid in concentrated hydrochloric acid at elevated temperature (100 °C) for 45-55 hours, followed by extraction and purification steps. This method yields the cyclobutane carboxylic acid core in moderate to good yields (approximately 49-73%) depending on the ester substituents and reaction conditions.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of dialkyl ester in 20-25% HCl | 100 °C, 45-55 h | 49.1 - 72.8 | Ester type affects yield; ether extraction and drying required |

This method provides a robust approach to obtain the cyclobutane-1-carboxylic acid intermediate needed for further functionalization.

Representative Detailed Preparation Method (Hypothetical Based on Analogous Literature)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Synthesis of cyclobutane-1-carboxylic acid | Hydrolysis of cyclobutane dicarboxylate ester | 20% HCl, 100 °C, 50 h | Cyclobutane-1-carboxylic acid obtained |

| 2. Conversion to 1-halo derivative | Treatment with thionyl chloride or PBr3 | Reflux, inert atmosphere | 1-chlorocyclobutane-1-carboxylic acid or bromide |

| 3. Thiolation | Reaction with 4-fluorophenyl thiol or sodium 4-fluorophenyl thiolate | Base (e.g., NaH, K2CO3), solvent (DMF, THF), RT to reflux | This compound |

This sequence aligns with common organic synthesis practices for arylthio acid derivatives.

Analytical and Purification Considerations

- Purification: Extraction with organic solvents (ether, ethyl acetate), drying over anhydrous sodium sulfate, and recrystallization.

- Characterization: NMR (1H, 13C, 19F), IR spectroscopy, and melting point determination to confirm structure and purity.

- Yields: Depending on reaction conditions and purity of starting materials, yields typically range from 50-80%.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The 4-fluorophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclobutane ring with a carboxylic acid group and a thioether linkage to a para-fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 226.27 g/mol.

Synthesis and Reactivity

The synthesis of 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions that require precise control over conditions to achieve high yields and purity. The compound can undergo various chemical reactions due to its functional groups, including:

- Electrophilic Aromatic Substitution : The fluorinated phenyl group can participate in electrophilic substitution reactions.

- Carboxylic Acid Reactions : The carboxylic acid moiety allows for typical reactions such as esterification and amidation.

Medicinal Chemistry

Research indicates that compounds with similar structures may exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The potential applications of this compound in medicinal chemistry include:

- Drug Development : Its unique structural features may lead to the development of new therapeutic agents targeting various diseases.

- Pharmacokinetics Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its efficacy as a drug candidate.

Case Studies and Research Findings

Several studies have explored the potential of fluorinated cyclobutane derivatives in drug discovery. For instance, compounds structurally related to this compound have shown promise in:

- Antimicrobial Activity : Research has demonstrated that similar compounds can inhibit bacterial growth through mechanisms involving interference with fatty acid biosynthesis pathways .

Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | Cyclobutane ring, carboxylic acid | Lacks sulfur functionality |

| 1-(3-Fluorophenyl)thio)cyclobutane-1-carboxylic acid | Similar structure with different fluorine position | Potentially different biological activity |

| 1-(4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid | Contains para-fluoro substitution | May exhibit distinct pharmacological properties |

| 2-(Fluorophenyl)thio)-propanoic acid | Propanoic acid instead of cyclobutane | Different ring structure leading to varied reactivity |

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid involves interactions with specific molecular targets and pathways. The 4-fluorophenylthio group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : Replacing the 4-fluorophenylthio group with a 4-chlorophenyl group (as in ) reduces molecular weight and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may affect intermolecular interactions, such as crystal packing (mp 80–82°C) .

Ring Size Variations: Cyclopropane vs. Cyclobutane

Table 2: Cycloalkane Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Ring Size | Molecular Weight | Key Features | References |

|---|---|---|---|---|---|

| 1-Fluorocyclopropane-1-carboxylic acid | C₄H₅FO₂ | Cyclopropane | 104.08 | High ring strain, planar geometry |

Key Observations :

- Ring Strain: Cyclopropane derivatives () exhibit higher ring strain compared to cyclobutane analogs, leading to increased reactivity. The planar geometry of cyclopropane may enhance planarity in molecular conformations, whereas cyclobutane’s puckered ring introduces torsional strain and non-planar configurations .

Functional Group Comparisons

Table 3: Substituent Diversity in Cyclobutane Carboxylic Acids

Key Observations :

- Carbamoyl vs. Thioether : The methylcarbamoyl group in introduces hydrogen-bonding capability, contrasting with the thioether group’s hydrophobicity in the target compound. This difference could impact solubility and protein-binding interactions .

- Biological Activity : Thiadiazole derivatives with fluorophenyl groups () show potent anticonvulsant activity, suggesting that fluorophenylthio substituents in cyclobutane systems may similarly modulate biological targets, though direct evidence is lacking .

Biological Activity

1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid, with the CAS number 1487119-72-1, is a chemical compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 4-fluorophenylthio group and a carboxylic acid functional group. This unique structure contributes to its biological properties, influencing interactions with various biological targets.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest that it may impact the NF-kB signaling pathway, which is crucial in inflammation and immune responses.

- Antioxidant Activity : Preliminary investigations indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments. This could have implications for diseases characterized by oxidative damage.

- Antimicrobial Effects : Some studies have reported antimicrobial activity, suggesting that it may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be elucidated.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production (e.g., MCP-1) | |

| Antioxidant | Reduction of oxidative stress markers | |

| Antimicrobial | Inhibition of bacterial growth in vitro |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Inflammatory Disease Model : In a model of acute inflammation, administration of the compound significantly reduced levels of inflammatory markers compared to control groups. This effect was attributed to its action on the NF-kB pathway, suggesting potential use in treating conditions like rheumatoid arthritis.

- Oxidative Stress in Neurodegeneration : A study investigating neuroprotective effects found that this compound could reduce neuronal cell death induced by oxidative stress. These findings support further exploration into its use for neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.